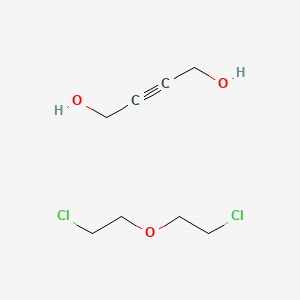
Einecs 270-107-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 270-107-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of Einecs 270-107-7 involves specific synthetic routes and reaction conditions. One common method includes the use of sodium cyanide and benzyl chloride. The reaction is typically carried out in a round-bottomed flask with a reflux condenser and separatory funnel. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Einecs 270-107-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Einecs 270-107-7 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for other chemical compounds. In biology, it may be utilized in studies involving enzyme reactions and metabolic pathways. In medicine, the compound can be part of drug development processes, particularly in the synthesis of pharmaceutical intermediates. Industrially, this compound is employed in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 270-107-7 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Einecs 270-107-7 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and reactivity, making it particularly valuable in certain research and industrial contexts.
Properties
CAS No. |
68411-17-6 |
|---|---|
Molecular Formula |
C4H8Cl2O.C4H6O2 C8H14Cl2O3 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
but-2-yne-1,4-diol;1-chloro-2-(2-chloroethoxy)ethane |
InChI |
InChI=1S/C4H8Cl2O.C4H6O2/c5-1-3-7-4-2-6;5-3-1-2-4-6/h1-4H2;5-6H,3-4H2 |
InChI Key |
SVZNDHYAUMYQRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCCCl.C(C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















